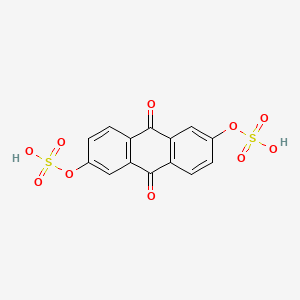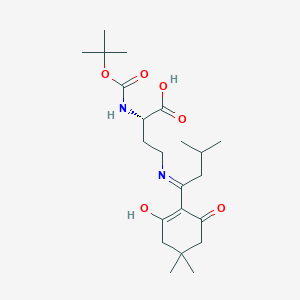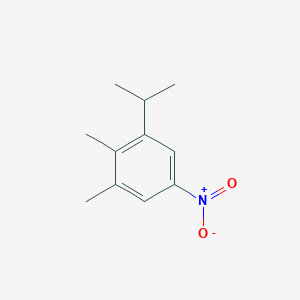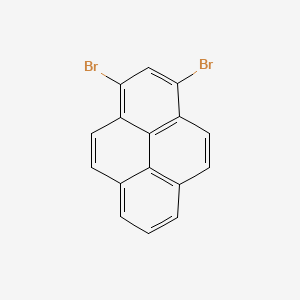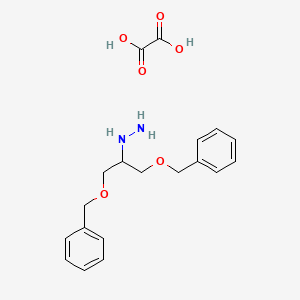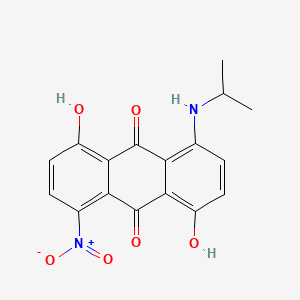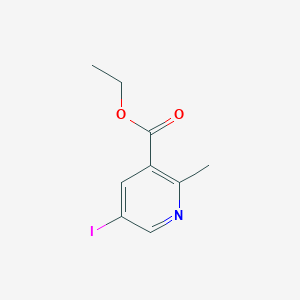
Ethyl 5-iodo-2-methylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-iodo-2-methylnicotinate is an organic compound with the molecular formula C₉H₁₀INO₂ It is a derivative of nicotinic acid and contains an iodine atom at the 5-position and an ethyl ester group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 5-iodo-2-methylnicotinate can be synthesized through several methods. One common approach involves the iodination of 2-methylnicotinic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The resulting 5-iodo-2-methylnicotinic acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-iodo-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Ethyl 5-amino-2-methylnicotinate, ethyl 5-thio-2-methylnicotinate.
Reduction: Ethyl 5-iodo-2-methyl-3-hydroxynicotinate.
Oxidation: Ethyl 5-iodo-2-carboxynicotinate.
Applications De Recherche Scientifique
Ethyl 5-iodo-2-methylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a radiolabeled tracer in imaging studies due to the presence of the iodine atom.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ethyl 5-iodo-2-methylnicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom may facilitate binding to certain proteins or enzymes, while the ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Ethyl 5-iodo-2-methylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-methylnicotinate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.
Ethyl 5-chloro-2-methylnicotinate: Contains a chlorine atom instead of iodine. It is generally less reactive than the iodine derivative.
Ethyl 5-fluoro-2-methylnicotinate: Contains a fluorine atom, which is the smallest halogen. It may have unique properties due to the strong carbon-fluorine bond.
This compound is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions.
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
ethyl 5-iodo-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10INO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 |
Clé InChI |
CWBARMFJXVRPLG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=CC(=C1)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)

